molecular formula C53H58N2O2 B8229492 (4S,4'S)-2,2'-(1,3-Bis(4-(adamantan-1-yl)phenyl)propane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole)

(4S,4'S)-2,2'-(1,3-Bis(4-(adamantan-1-yl)phenyl)propane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole)

Cat. No.: B8229492
M. Wt: 755.0 g/mol
InChI Key: MPJANXPXUAIGOJ-GQYJTSKNSA-N
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Description

(4S,4’S)-2,2’-(1,3-Bis(4-(adamantan-1-yl)phenyl)propane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole) is a complex organic compound characterized by its unique structure, which includes adamantane and oxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,4’S)-2,2’-(1,3-Bis(4-(adamantan-1-yl)phenyl)propane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole) typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the adamantane-phenyl intermediates: This involves the reaction of adamantane derivatives with phenyl halides under Friedel-Crafts alkylation conditions.

    Coupling of intermediates: The adamantane-phenyl intermediates are then coupled with a propane-2,2-diyl linker using a suitable catalyst, such as palladium, under controlled temperature and pressure.

    Oxazole ring formation: The final step involves the cyclization of the coupled product to form the oxazole rings, typically using a dehydrating agent like phosphorus oxychloride (POCl3) under reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(4S,4’S)-2,2’-(1,3-Bis(4-(adamantan-1-yl)phenyl)propane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The phenyl and adamantane groups can undergo electrophilic or nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (4S,4’S)-2,2’-(1,3-Bis(4-(adamantan-1-yl)phenyl)propane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole) is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with various metal ions, which can be used in catalytic reactions such as hydrogenation and cross-coupling.

Biology and Medicine

In biology and medicine, this compound has potential applications as a drug candidate due to its ability to interact with biological targets. It may exhibit antimicrobial, antiviral, or anticancer properties, although further research is needed to fully understand its biological activity.

Industry

In industry, (4S,4’S)-2,2’-(1,3-Bis(4-(adamantan-1-yl)phenyl)propane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole) can be used in the development of advanced materials, such as polymers and nanomaterials, due to its rigid and bulky structure.

Mechanism of Action

The mechanism of action of (4S,4’S)-2,2’-(1,3-Bis(4-(adamantan-1-yl)phenyl)propane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole) involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety may enhance its binding affinity and selectivity, while the oxazole rings can participate in hydrogen bonding and other interactions. The exact pathways and targets depend on the specific application and require further investigation.

Comparison with Similar Compounds

Similar Compounds

    (4S,4’S)-2,2’-(1,3-Bis(4-(adamantan-1-yl)phenyl)propane-2,2-diyl)bis(4-methyl-4,5-dihydrooxazole): Similar structure with a methyl group instead of a phenyl group on the oxazole ring.

    (4S,4’S)-2,2’-(1,3-Bis(4-(adamantan-1-yl)phenyl)propane-2,2-diyl)bis(4-ethyl-4,5-dihydrooxazole): Similar structure with an ethyl group instead of a phenyl group on the oxazole ring.

Uniqueness

The uniqueness of (4S,4’S)-2,2’-(1,3-Bis(4-(adamantan-1-yl)phenyl)propane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole) lies in its combination of adamantane and oxazole moieties, which confer rigidity, bulkiness, and potential for diverse interactions. This makes it a versatile compound for various applications in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

(4S)-2-[1,3-bis[4-(1-adamantyl)phenyl]-2-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4-phenyl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H58N2O2/c1-3-7-43(8-4-1)47-33-56-49(54-47)53(50-55-48(34-57-50)44-9-5-2-6-10-44,31-35-11-15-45(16-12-35)51-25-37-19-38(26-51)21-39(20-37)27-51)32-36-13-17-46(18-14-36)52-28-40-22-41(29-52)24-42(23-40)30-52/h1-18,37-42,47-48H,19-34H2/t37?,38?,39?,40?,41?,42?,47-,48-,51?,52?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPJANXPXUAIGOJ-GQYJTSKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)CC(CC5=CC=C(C=C5)C67CC8CC(C6)CC(C8)C7)(C9=NC(CO9)C1=CC=CC=C1)C1=NC(CO1)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](N=C(O1)C(CC2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4)(CC6=CC=C(C=C6)C78CC9CC(C7)CC(C9)C8)C1=N[C@H](CO1)C1=CC=CC=C1)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H58N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

755.0 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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